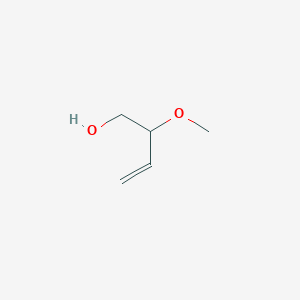
3-(2-Phenylethenyl)phenol
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of nucleophilic aromatic substitution reactions. These reactions typically require the presence of an electron-withdrawing group on the aromatic ring to facilitate the substitution . The reaction conditions often include high temperatures and the use of strong bases.
化学反応の分析
Types of Reactions: 3-(2-Phenylethenyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones, which have significant biological importance.
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution, making it highly reactive in such reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid are used under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Substituted phenols
科学的研究の応用
3-(2-Phenylethenyl)phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(2-Phenylethenyl)phenol involves its interaction with biological molecules through its phenolic group. This group can donate hydrogen atoms or electrons, making it a potent antioxidant . The compound can also chelate metal ions, which is important in preventing oxidative stress in biological systems . Additionally, it can interact with cell signaling pathways and gene expression, contributing to its biological effects .
類似化合物との比較
Phenol: A simpler phenolic compound with a single hydroxyl group attached to a benzene ring.
2-Phenylethanol: An alcohol with a phenyl group attached to an ethanol moiety.
4-Hydroxybenzaldehyde: A phenolic compound with a hydroxyl group and an aldehyde group attached to a benzene ring.
Uniqueness: 3-(2-Phenylethenyl)phenol is unique due to the presence of both a phenol group and a phenylethenyl group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to simpler phenolic compounds .
特性
IUPAC Name |
3-(2-phenylethenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJTSIYYWRJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939102 | |
| Record name | 3-(2-Phenylethenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17861-18-6 | |
| Record name | 3-(2-Phenylethenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)





